1-Cyclohexyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanol
Description
1-Cyclohexyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanol is a complex organic compound that features a cyclohexyl group, a pyrimidinyl-substituted piperazine ring, and an ethanol moiety
Properties
IUPAC Name |
1-cyclohexyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O/c21-15(14-5-2-1-3-6-14)13-19-9-11-20(12-10-19)16-17-7-4-8-18-16/h4,7-8,14-15,21H,1-3,5-6,9-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOBOTAFTIFYIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CN2CCN(CC2)C3=NC=CC=N3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanol typically involves multi-step organic reactions. One common method includes the alkylation of 4-pyrimidin-2-ylpiperazine with 1-bromo-2-cyclohexylethanol under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrimidinyl group can be reduced under hydrogenation conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Cyclohexyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetaldehyde or cyclohexyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetic acid.
Reduction: Reduced pyrimidinyl derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential use as a pharmacological agent due to its structural similarity to known therapeutic compounds.
Industry: Utilized in the development of specialty chemicals and intermediates for drug synthesis.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptor sites and modulate their activity. This interaction can lead to various biological effects, depending on the target and the context of its use.
Comparison with Similar Compounds
1-Cyclohexyl-2-pyrrolidinone: Shares the cyclohexyl group but has a different heterocyclic ring.
2-(4-Phenylpiperazin-1-yl)pyrimidine: Similar piperazine and pyrimidine structure but with a phenyl group instead of a cyclohexyl group.
Uniqueness: 1-Cyclohexyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanol is unique due to the combination of its cyclohexyl group, pyrimidinyl-substituted piperazine ring, and ethanol moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
